molecular formula C13H15Cl4N3O3 B2613606 (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate CAS No. 380351-60-0

(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate

Cat. No.: B2613606
CAS No.: 380351-60-0
M. Wt: 403.08
InChI Key: RBCBAVGADVZXHV-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate is a complex organic compound with a molecular formula of C13H15Cl4N3O3 and a molecular weight of 403.08. This compound is notable for its unique structure, which includes a tetrahydrofuran ring, a trichloromethyl group, and a chloropyridinylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tetrahydrofuran with a suitable chlorinating agent to introduce the trichloromethyl group. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridinyl group, which can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Compared to other similar compounds, (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:

    Tetrahydrofurfuryl methacrylate: Used in polymer chemistry and has different functional applications.

    2-Methyltetrahydrofuran: A solvent with applications in organic synthesis.

    2,2,5,5-Tetramethyltetrahydrofuran: Known for its non-peroxide forming properties and used as a solvent.

These compounds share some structural similarities but differ significantly in their chemical properties and applications.

Properties

IUPAC Name

oxolan-2-ylmethyl N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl4N3O3/c14-8-3-4-10(18-6-8)19-11(13(15,16)17)20-12(21)23-7-9-2-1-5-22-9/h3-4,6,9,11H,1-2,5,7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCBAVGADVZXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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